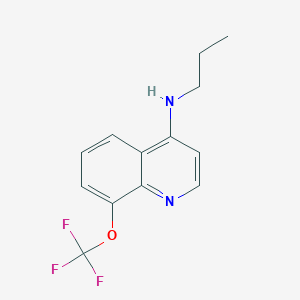

N-propyl-8-(trifluoromethoxy)quinolin-4-amine

Description

Properties

IUPAC Name |

N-propyl-8-(trifluoromethoxy)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O/c1-2-7-17-10-6-8-18-12-9(10)4-3-5-11(12)19-13(14,15)16/h3-6,8H,2,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIFCEZWJSBVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C2C=CC=C(C2=NC=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-8-(trifluoromethoxy)quinolin-4-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 8-hydroxyquinoline.

Trifluoromethoxylation: The 8-hydroxyquinoline undergoes trifluoromethoxylation using a suitable trifluoromethoxylating agent under controlled conditions to introduce the trifluoromethoxy group at the 8-position.

Amination: The intermediate product is then subjected to amination with propylamine to introduce the N-propyl group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-propyl-8-(trifluoromethoxy)quinolin-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds related to quinoline structures, including N-propyl-8-(trifluoromethoxy)quinolin-4-amine, exhibit promising anticancer properties. Specifically, derivatives with trifluoromethoxy groups have been shown to inhibit tumor growth in various cancer models. For instance, the combination of quinoline compounds with immune checkpoint inhibitors has demonstrated enhanced therapeutic effects against melanoma and other solid tumors by promoting immune responses .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves modulation of critical signaling pathways associated with cell proliferation and apoptosis. The incorporation of trifluoromethoxy groups is believed to enhance binding affinity to target proteins, thus improving efficacy .

Synthetic Methodologies

Synthesis of N-trifluoroalkyl Anilines

The trifluoromethoxy group is advantageous for synthesizing complex organic molecules. Recent advancements in synthetic methodologies have allowed for the efficient incorporation of this group into various chemical frameworks. For example, metallaphotocatalytic techniques have been utilized to create N-trifluoroalkyl anilines, showcasing the versatility of trifluoromethoxy derivatives in organic synthesis . This approach not only enhances the structural diversity of the resulting compounds but also improves their potential applications in drug development.

Pharmacological Insights

Receptor Modulation

this compound has been investigated for its role as a modulator of specific receptors involved in inflammatory responses and other physiological processes. The compound's ability to act as an allosteric modulator at adenosine receptors has been highlighted, suggesting its potential use in treating conditions such as chronic inflammation and fibrosis .

Case Studies and Experimental Data

Several studies have documented the pharmacokinetics and pharmacodynamics of quinoline derivatives, including this compound. For example, a study on related compounds demonstrated favorable absorption and distribution profiles in animal models, indicating potential for oral bioavailability . Furthermore, toxicity assessments have shown that these compounds can be administered at therapeutic doses without significant adverse effects.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-propyl-8-(trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the quinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethoxy group in N-propyl-8-(trifluoromethoxy)quinolin-4-amine likely improves metabolic stability and membrane permeability compared to the chloro and piperidinylmethyl groups in the analog from . Fluorine’s electronegativity and small atomic radius enhance binding interactions and reduce oxidative metabolism .

Synthetic Complexity :

- The fluorinated compound’s higher price suggests challenges in introducing the trifluoromethoxy group, which often requires specialized reagents or conditions. In contrast, the chloro-piperidinylmethyl analog was synthesized via reductive amination with yields >88% .

Physicochemical Properties

Pharmacological Implications

While direct biological data for this compound are unavailable, fluorinated quinoline analogs are known for:

- Enhanced Target Affinity : Fluorine’s polar hydrophobic effect improves binding to hydrophobic enzyme pockets.

- Resistance to Metabolism : The trifluoromethoxy group resists cytochrome P450-mediated degradation, extending half-life .

In contrast, the chloro-piperidinylmethyl analog may exhibit different selectivity profiles due to its basic piperidine moiety, which could interact with charged residues in target proteins.

Biological Activity

N-propyl-8-(trifluoromethoxy)quinolin-4-amine is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential pharmacological applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The unique molecular structure of this compound features:

- Quinoline Backbone : Provides a stable aromatic system conducive to biological activity.

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability, potentially improving interactions with biological targets.

- Propyl Amine Substitution : This functional group may facilitate nucleophilic reactions, influencing the compound's reactivity and biological interactions.

Biological Activities

Research indicates that quinoline derivatives, including this compound, exhibit a variety of biological activities:

-

Anticancer Properties :

- Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis. The trifluoromethoxy substitution may enhance these effects by improving binding affinity to cellular targets involved in cancer pathways .

- Case Study : A study demonstrated that quinoline derivatives could significantly inhibit growth in various cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer potential .

-

Antiviral Activity :

- Molecular docking studies have indicated that related compounds can interact with viral RNA polymerase, suggesting potential antiviral properties. For instance, derivatives with similar trifluoromethyl groups exhibited moderate anti-influenza activity .

- Research Findings : In vitro assays revealed that certain derivatives could inhibit viral replication, indicating a need for further exploration of this compound in this context.

-

Drug Solubility and Bioavailability :

- The ability of this compound to form co-crystals with other pharmaceutical agents has been studied to enhance drug solubility and stability. This property is crucial for improving the pharmacokinetic profiles of drugs during development.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-aminoquinoline | Amino group at 4-position | Antimalarial | Lacks trifluoromethoxy group |

| 8-hydroxyquinoline | Hydroxy group at 8-position | Anticancer | Different functional properties |

| 7-methylquinoline | Methyl group at 7-position | Antimicrobial | Simplified structure |

| This compound | Quinoline with trifluoromethoxy at 8-position and propyl amine at 4-position | Potential anticancer/antiviral | Enhanced lipophilicity and stability |

This table illustrates how the trifluoromethoxy substitution may confer distinct physicochemical properties that enhance therapeutic potential compared to other derivatives.

The synthesis of this compound typically involves multi-step organic reactions, often leveraging specific catalysts to optimize yield and purity. Understanding the mechanism of action is crucial for elucidating its biological effects. The compound's ability to interact with various enzymes and receptors involved in critical cellular processes is an area of active research .

Q & A

Q. What are the optimal synthetic routes for N-propyl-8-(trifluoromethoxy)quinolin-4-amine, and how can reaction yields be improved?

A common approach involves nucleophilic substitution of a 4-chloroquinoline precursor with propargylamine derivatives under inert conditions. For example, in THF with triethylamine as a base, heating at reflux (14 hours) followed by purification via column chromatography (heptanes/EtOAc) yields ~91% purity . To improve yields:

- Optimize stoichiometry (e.g., 1.15 equiv. of propargylamine).

- Use high-purity solvents to minimize side reactions.

- Employ cooling during workup to precipitate impurities.

Q. Which analytical techniques are critical for validating the structure of this compound?

Key methods include:

Q. How should researchers handle storage and stability of this compound?

- Store under inert gas (N2/Ar) at –20°C in sealed vials.

- Avoid prolonged exposure to light or moisture, as trifluoromethoxy groups may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Modify substituents : Replace the propyl group with cyclopropyl or tert-butyl chains to assess steric effects on bioactivity .

- Functionalize the quinoline core : Introduce electron-withdrawing groups (e.g., nitro) at C-2 or C-7 to modulate electronic properties .

- Assay design : Use in vitro models (e.g., mycobacterial growth inhibition) with IC50 determination and comparative docking studies .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in trifluoromethoxy groups) .

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., aromatic protons adjacent to CF3O) .

- DFT calculations : Predict chemical shifts and compare with experimental data to validate assignments .

Q. How can researchers address low solubility in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.